Bienvenue dans la boutique en ligne BenchChem!

2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline

Lipophilicity Drug-likeness Membrane permeability

2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline (CAS 1820740-82-6) is a small-molecule screening compound (MF: C₁₈H₂₉N₃O₂, MW: 319.45 g/mol) that features a 2-isopropoxy substituent and a 4-(4-morpholinopiperidin-1-yl) group on a central aniline core. It belongs to a class of substituted anilines widely employed as hinge-binding fragments for ATP-competitive kinase inhibitor design, with the morpholinopiperidine moiety providing both solubility enhancement and solvent-front extension critical for target engagement.

Molecular Formula C18H29N3O2
Molecular Weight 319.4 g/mol
Cat. No. B7955545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline
Molecular FormulaC18H29N3O2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)N2CCC(CC2)N3CCOCC3)N
InChIInChI=1S/C18H29N3O2/c1-14(2)23-18-13-16(3-4-17(18)19)20-7-5-15(6-8-20)21-9-11-22-12-10-21/h3-4,13-15H,5-12,19H2,1-2H3
InChIKeyAQKZHYLZPPVBIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline: A Dual-Substituted Aniline Building Block for Kinase-Focused Screening Libraries


2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline (CAS 1820740-82-6) is a small-molecule screening compound (MF: C₁₈H₂₉N₃O₂, MW: 319.45 g/mol) that features a 2-isopropoxy substituent and a 4-(4-morpholinopiperidin-1-yl) group on a central aniline core . It belongs to a class of substituted anilines widely employed as hinge-binding fragments for ATP-competitive kinase inhibitor design, with the morpholinopiperidine moiety providing both solubility enhancement and solvent-front extension critical for target engagement . Primary suppliers list this compound at ≥95% purity, positioning it as a ready-to-screen intermediate in hit-to-lead campaigns and focused library synthesis .

Why 2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline Cannot Be Swapped with Simpler Morpholinoaniline Analogs


Substituting 2-isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline with common des-isopropoxy or des-piperidine analogs is scientifically unsound because the morpholinopiperidine extension and the isopropoxy group jointly modulate both the physicochemical properties and the binding-mode geometry within ATP pockets [1]. The piperidine spacer between the aniline and morpholine rings distinguishes this compound from simpler 2-isopropoxy-4-morpholinoaniline (CAS 1557147-95-1), which lacks the conformational flexibility required for optimal solvent-front projection . Conversely, the isopropoxy substituent differentiates it from 4-(4-morpholinopiperidin-1-yl)aniline (CAS 867291-42-7), which cannot exploit the lipophilic sub-pocket typically occupied by the 2-alkoxy group in kinase active sites . The consequence of blind substitution is a loss of target affinity, altered selectivity, or compromised pharmacokinetic properties, as detailed in the quantitative evidence below.

Head-to-Head Quantitative Differentiation: 2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline vs. Three Closest Analogs


Lipophilicity Tuning: ClogP Advantage Over the Methoxy Analog

Calculated logP (ClogP) values differentiate 2-isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline from its 2-methoxy congener (CAS 761440-91-9). The target compound's isopropoxy group increases lipophilicity by approximately 0.4 log unit relative to the methoxy analog, as determined by computational prediction [1]. This difference places the target compound closer to the optimal logP range (2–4) for oral bioavailability and passive membrane permeability, whereas the methoxy analog falls below this window, potentially limiting cellular uptake in certain screening contexts.

Lipophilicity Drug-likeness Membrane permeability

Solvent-Front Extension: Conformational Differentiation from Des-Piperidine Analog

The presence of the piperidine spacer between the aniline and morpholine rings in the target compound provides an extended, conformationally adaptable motif capable of reaching the solvent-exposed region of ATP-binding pockets—a design feature validated in the clinical ALK inhibitor alectinib [1]. In contrast, 2-isopropoxy-4-morpholinoaniline (CAS 1557147-95-1), which attaches the morpholine directly to the aniline core, lacks this spacer and exhibits reduced reach (2 fewer rotatable bonds) . This structural truncation restricts the morpholine's ability to project into the solvent front, a critical determinant of kinase residence time and selectivity.

Kinase inhibitor design Solvent-front interaction Conformational flexibility

Target Engagement Profile: MAPK1 Binding Affinity of the Target Compound

In a Kinobead-based chemoproteomic pull-down assay, the target compound demonstrated measurable binding affinity to human MAPK1 (ERK2) with a Kd of 13 nM [1]. While the closest methoxy analog (CAS 761440-91-9) has been profiled in binding assays, its primary reported activity is at CCR1 (IC50 = 78 nM in THP-1 chemotaxis assay), with no published MAPK1 data available [2]. This indicates a divergent target-engagement profile driven by the isopropoxy substitution, which may alter the hydrogen-bonding network within the kinase hinge region relative to the methoxy variant.

MAPK1/ERK2 Kinobead profiling Binding affinity

Molecular Size and Topological Polarity: Differentiating from the Des-Alkoxy Analog

The 2-isopropoxy substituent increases the molecular weight and topological polar surface area (TPSA) of the target compound relative to 4-(4-morpholinopiperidin-1-yl)aniline (CAS 867291-42-7), which lacks any alkoxy group. The target compound has a molecular weight of 319.45 g/mol and an estimated TPSA of approximately 50 Ų, compared to 261.36 g/mol and approximately 30 Ų for the des-alkoxy analog . This difference places the target compound further from the typical CNS drug space (MW <300, TPSA <60 Ų for optimal BBB penetration), making it more suitable for peripheral oncology targets where CNS exclusion is desirable.

Molecular weight Topological polar surface area Blood-brain barrier permeability

Optimal Deployment Scenarios for 2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline Based on Verified Differentiators


Kinase-Focused Fragment and Lead-Like Screening Libraries

The compound's confirmed MAPK1 binding (Kd = 13 nM) and its extended morpholinopiperidine scaffold make it a high-priority inclusion for kinase-targeted screening decks. Its structural features align with the pharmacophore of ATP-competitive kinase inhibitors exemplified by alectinib [1]. Procurement for focused library synthesis is supported by the compound's ≥95% purity and ready availability from multiple suppliers .

Lipophilic-Efficiency-Optimized Hit-to-Lead Campaigns

With a predicted ClogP of approximately 2.9, the compound occupies a favorable lipophilic-efficiency window relative to the more polar methoxy analog (ClogP ≈2.5). This makes it a superior starting point for lead optimization programs where maintaining ligand efficiency (LE) and lipophilic ligand efficiency (LLE) is critical, particularly for oral oncology candidates [1].

Peripheral Kinase Inhibitor Design Requiring CNS Exclusion

The higher molecular weight (319.45 g/mol) and TPSA (≈50 Ų) of the target compound, relative to the des-alkoxy analog, predict reduced blood-brain barrier permeability. Investigators developing kinase inhibitors for non-CNS indications can leverage this property to minimize central nervous system off-target effects, a key safety consideration in oncology programs [1].

Structure-Activity Relationship (SAR) Studies Probing the 2-Alkoxy Lipophilic Pocket

The isopropoxy group serves as a starting substitution for SAR exploration of the hydrophobic sub-pocket adjacent to the kinase hinge. Its larger steric profile (compared to methoxy) offers distinct complementarity to this pocket, potentially enhancing subtype selectivity. The compound's aniline functionality further enables rapid diversification through amide coupling or reductive amination [1].

Quote Request

Request a Quote for 2-Isopropoxy-4-(4-morpholinopiperidin-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.